N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide
Overview
Description
N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide is a complex organic compound characterized by its unique cyclobutane and cyclobutylcarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide typically involves multiple steps, including the formation of the cyclobutylcarbonyl group and the subsequent attachment of the amino and ethyloctyl groups. Common synthetic routes may involve the use of reagents such as cyclobutanecarboxylic acid, ethylamine, and various coupling agents to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclobutane derivatives and amides with comparable structural features. Examples include:
- Cyclobutanecarboxamide derivatives
- Cyclobutylcarbonyl-substituted amines
Uniqueness
N-(4-{[(cyclobutylcarbonyl)amino]methyl}-4-ethyloctyl)cyclobutanecarboxamide is unique due to its specific combination of cyclobutane and cyclobutylcarbonyl groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-[(cyclobutanecarbonylamino)methyl]-4-ethyloctyl]cyclobutanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O2/c1-3-5-13-21(4-2,16-23-20(25)18-11-7-12-18)14-8-15-22-19(24)17-9-6-10-17/h17-18H,3-16H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCVHAUQQJBPOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CCCNC(=O)C1CCC1)CNC(=O)C2CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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